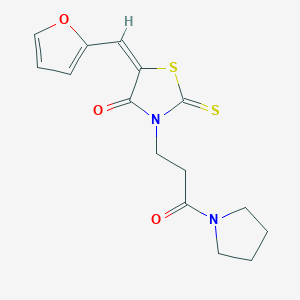
(E)-5-(furan-2-ylmethylene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(furan-2-ylmethylene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C15H16N2O3S2 and its molecular weight is 336.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-5-(furan-2-ylmethylene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thioxothiazolidinone Core : This is achieved through the reaction of a thioamide with a haloketone.
- Introduction of the Furan Ring : A condensation reaction with furfural introduces the furan moiety.
- Attachment of the Pyrrolidine Group : This step involves a nucleophilic substitution to incorporate the pyrrolidine derivative into the structure.
These synthetic routes are crucial for developing derivatives with enhanced biological properties .
Biological Activity
The biological activity of thiazolidinone derivatives, including this compound, has been extensively studied. Key findings include:
Anticancer Activity
Thiazolidinones have been recognized for their anticancer properties. Recent studies indicate that derivatives of thiazolidinones can inhibit cancer cell proliferation through various mechanisms:
- Mechanisms : These compounds may induce apoptosis and inhibit cell cycle progression by targeting specific molecular pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 48a | MCF-7 | 0.16 | Apoptosis induction |
| 48b | A2780 | 0.11 | Cell cycle arrest |
| 48c | HT-29 | 0.12 | Pro-apoptotic signaling |
Antimicrobial Activity
Thiazolidinone derivatives have also shown promise as antimicrobial agents. For instance, studies have demonstrated their effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anti-HIV Activity
In silico studies involving molecular docking have indicated that some thiazolidinone derivatives may interact effectively with HIV proteins, although toxicity issues have limited their practical application against HIV .
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazolidinones is essential for optimizing their biological activity. Modifications at specific positions on the thiazolidinone scaffold can significantly enhance efficacy and selectivity:
- Position 2 Modifications : Alterations at this position have been linked to improved anticancer activity.
Case Studies
Several case studies illustrate the compound's potential:
- Chandrappa et al. (2010) explored various thioxothiazolidinone derivatives and highlighted their anticancer effects across multiple cancer cell lines.
- Recent Advances in synthetic strategies have led to compounds exhibiting dual inhibition properties against certain enzymes, further validating their therapeutic potential .
Propriétés
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-(3-oxo-3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-13(16-6-1-2-7-16)5-8-17-14(19)12(22-15(17)21)10-11-4-3-9-20-11/h3-4,9-10H,1-2,5-8H2/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMRGYIBEMGXCL-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














